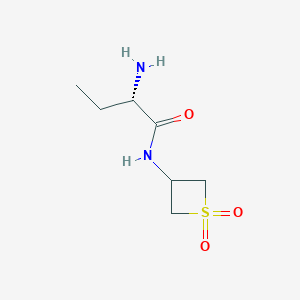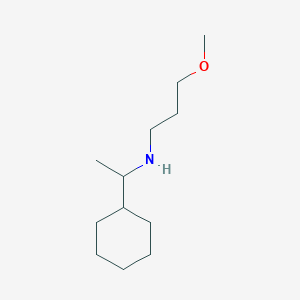
N-(1-cyclohexylethyl)-3-methoxypropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyclohexylethyl)-3-methoxypropan-1-amine: is an organic compound that belongs to the class of amines It features a cyclohexyl group attached to an ethyl chain, which is further connected to a methoxypropan-1-amine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyclohexylethyl)-3-methoxypropan-1-amine typically involves the reaction of 1-cyclohexylethylamine with 3-methoxypropan-1-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H₂) to facilitate the hydrogenation process. The reaction conditions often include a temperature range of 50-100°C and a pressure of 1-5 atm.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: N-(1-cyclohexylethyl)-3-methoxypropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) to convert the compound into its corresponding alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
Aplicaciones Científicas De Investigación
Chemistry: N-(1-cyclohexylethyl)-3-methoxypropan-1-amine is used as a building block in organic synthesis. It can be employed in the preparation of various complex molecules and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of amine derivatives on cellular processes. It may serve as a model compound to investigate the interactions between amines and biological macromolecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new therapeutic agents. Its unique structure may contribute to the development of drugs with specific pharmacological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-(1-cyclohexylethyl)-3-methoxypropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
N-(1-cyclohexylethyl)glycine: A similar compound with a glycine moiety instead of the methoxypropan-1-amine group.
N-(1-cyclohexylethyl)benzylamine: Features a benzyl group instead of the methoxypropan-1-amine group.
N-(1-cyclohexylethyl)ethanolamine: Contains an ethanolamine group instead of the methoxypropan-1-amine group.
Uniqueness: N-(1-cyclohexylethyl)-3-methoxypropan-1-amine is unique due to the presence of the methoxypropan-1-amine moiety, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C12H25NO |
|---|---|
Peso molecular |
199.33 g/mol |
Nombre IUPAC |
N-(1-cyclohexylethyl)-3-methoxypropan-1-amine |
InChI |
InChI=1S/C12H25NO/c1-11(13-9-6-10-14-2)12-7-4-3-5-8-12/h11-13H,3-10H2,1-2H3 |
Clave InChI |
WODUXAHVWCQFJX-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CCCCC1)NCCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Oxo-5H-imidazo[2,1-b][1,3]thiazine-6-carboxylic acid](/img/structure/B15230152.png)
![3-(3-Amino-1-bicyclo[1.1.1]pentanyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B15230155.png)
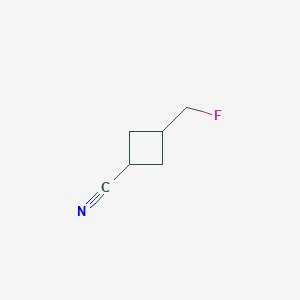

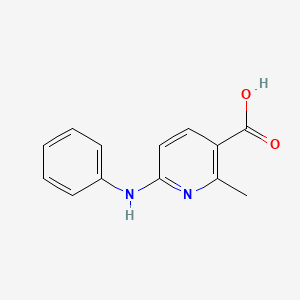
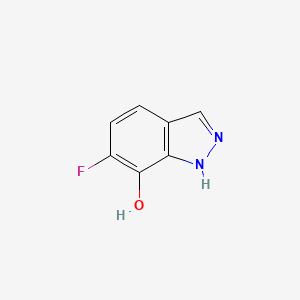

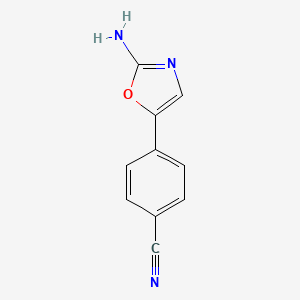
![5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B15230201.png)

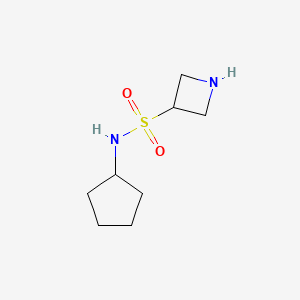
![tert-Butyl(1R,5S)-1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B15230217.png)

